2-Methylamino-2-phenylbutanol
CAS No.: 78483-47-3
Cat. No.: VC21158529
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78483-47-3 |
|---|---|
| Molecular Formula | C11H17NO |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 2-(methylamino)-2-phenylbutan-1-ol |
| Standard InChI | InChI=1S/C11H17NO/c1-3-11(9-13,12-2)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3 |
| Standard InChI Key | HRQGMPWJXQSTEH-UHFFFAOYSA-N |
| SMILES | CCC(CO)(C1=CC=CC=C1)NC |
| Canonical SMILES | CCC(CO)(C1=CC=CC=C1)NC |
Introduction
Chemical Structure and Basic Properties
2-Methylamino-2-phenylbutanol (C₁₁H₁₇NO) consists of a phenyl group attached to a carbon atom that bears both a hydroxyl group and a methylamino group, along with an ethyl chain. This unique arrangement of functional groups contributes to the compound's chemical versatility and usefulness in various applications. The tertiary carbon center creates a sterically hindered environment that influences both its physical properties and chemical reactivity.
The compound exhibits the following key characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₇NO |
| CAS Registry Number | 78483-47-3 |
| Functional Groups | Secondary amine, tertiary alcohol |
| Molecular Weight | 179.26 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (alcohols, ethers), limited water solubility |
The presence of both amine and alcohol functional groups creates interesting hydrogen bonding capabilities that influence the compound's physical properties, including its melting point, boiling point, and solubility profile. The combination of hydrophilic functional groups with the hydrophobic phenyl and alkyl moieties gives the molecule an amphiphilic character.
Synthesis Methods
Several methods have been developed for the synthesis of 2-Methylamino-2-phenylbutanol and related compounds. One established approach involves a multi-step process starting from propiophenone, though modifications may be required to obtain the specific methylamino derivative rather than the dimethylamino version.
Adaptation from Dimethylamino Analog Synthesis
The synthesis of the related compound 2-(N,N-dimethylamino)-2-phenylbutanol provides insights into potential synthetic routes for 2-Methylamino-2-phenylbutanol. The process typically involves the following steps :
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Addition reaction of propiophenone with sodium cyanide and an amine (dimethylamine in the related synthesis) to form the corresponding aminonitrile
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Hydrolysis of the nitrile group under basic conditions (pH ≥ 12) to yield the corresponding acid
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Esterification of the acid with alcohol and concentrated sulfuric acid
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Reduction of the ester to the desired alcohol using a suitable reducing agent
For the specific synthesis of 2-Methylamino-2-phenylbutanol, methylamine would be used instead of dimethylamine in the initial step. The adapted reaction scheme would proceed as follows:
| Step | Reaction | Conditions | Yield (estimated) |
|---|---|---|---|
| 1 | Propiophenone + NaCN + CH₃NH₂ → 2-(Methylamino)-2-phenylbutyronitrile | Organic solvent, 60-80°C, 0.3 MPa, 8h | 80-85% |
| 2 | 2-(Methylamino)-2-phenylbutyronitrile + NaOH → 2-(Methylamino)-2-phenylbutyric acid | pH ≥ 12, reflux | 85-90% |
| 3 | 2-(Methylamino)-2-phenylbutyric acid + EtOH + H₂SO₄ → 2-(Methylamino)-2-phenylbutyrate | Reflux | 85-90% |
| 4 | 2-(Methylamino)-2-phenylbutyrate + NaBH₄ → 2-Methylamino-2-phenylbutanol | Room temperature, 6h | 80-85% |
Alternative Synthetic Approaches
Alternative synthetic routes may include:
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Reduction of the corresponding ketone derivative
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Nucleophilic substitution reactions with appropriate precursors
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Rearrangement reactions of suitable substrates
The choice of synthetic method depends on factors such as available starting materials, desired purity, scale of production, and economic considerations. Optimization of reaction conditions is often necessary to maximize yield and minimize byproduct formation .
Chemical Reactions and Reactivity
The presence of both amine and alcohol functional groups in 2-Methylamino-2-phenylbutanol enables a diverse range of chemical transformations. The compound can participate in reactions typical of both secondary amines and tertiary alcohols.
Reactions Involving the Hydroxyl Group
The tertiary alcohol functionality of 2-Methylamino-2-phenylbutanol can undergo several reactions:
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Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone (2-Methylamino-2-phenylbutanone) using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Dehydration: Under acidic conditions, the compound can undergo dehydration to form alkenes through elimination reactions.
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Substitution: The hydroxyl group can be converted to other functional groups through substitution reactions, forming halides, esters, or ethers. Common reagents include thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
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Esterification: Reaction with carboxylic acids or acid chlorides to form the corresponding esters.
Reactions Involving the Amine Group
The secondary amine (methylamino) group is capable of various reactions:
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Alkylation: Further alkylation to form tertiary amines through reactions with alkyl halides.
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Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.
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Oxidation: Oxidation to form imines or other nitrogen-containing derivatives.
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Quaternization: Formation of quaternary ammonium salts through exhaustive alkylation.
Reaction Table
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Alcohol Oxidation | KMnO₄, CrO₃ | 2-Methylamino-2-phenylbutanone | Aqueous or organic solvent, moderate temperature |
| Alcohol Dehydration | H₂SO₄, H₃PO₄ | Various alkenes | Heat, acidic conditions |
| Alcohol Substitution | SOCl₂, PBr₃ | 2-Methylamino-2-phenylbutyl halides | Moderate temperature, anhydrous conditions |
| Amine Alkylation | R-X, base | Tertiary amine derivatives | Organic solvent, heat |
| Amine Acylation | R-COCl, base | N-acyl derivatives | Low to moderate temperature, base |
Biochemical Properties and Effects
2-Methylamino-2-phenylbutanol exhibits various biochemical properties that make it significant in biological systems and pharmaceutical applications.
Molecular Interactions
At the molecular level, 2-Methylamino-2-phenylbutanol interacts with biological systems through several mechanisms:
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Enzyme Interactions: The compound can function as an enzyme inhibitor or activator depending on the specific enzyme system and conditions. The hydroxyl and amine groups can form hydrogen bonds with amino acid residues in enzyme active sites.
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Receptor Binding: The compound may interact with various receptors, potentially affecting neurotransmission and other signaling pathways.
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Membrane Interactions: Due to its amphiphilic nature, the compound can interact with cellular membranes, potentially affecting membrane fluidity and transport processes.
Cellular Effects
In cellular systems, 2-Methylamino-2-phenylbutanol has been observed to influence various processes:
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Cell Signaling: Modulation of cell signaling pathways, potentially affecting processes such as proliferation, differentiation, and apoptosis.
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Gene Expression: Alterations in gene expression patterns, which may result from interactions with transcription factors or other regulatory proteins.
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Metabolic Effects: Influence on cellular metabolism, including potential effects on energy production and utilization.
Metabolic Fate
The metabolic processing of 2-Methylamino-2-phenylbutanol in biological systems likely involves:
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Phase I Metabolism: Oxidation of the alcohol group or N-dealkylation of the amine group by cytochrome P450 enzymes.
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Phase II Metabolism: Conjugation reactions such as glucuronidation of the hydroxyl group or sulfation.
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Excretion: Elimination primarily through renal or biliary pathways, depending on the specific metabolites formed.
Research and Therapeutic Applications
2-Methylamino-2-phenylbutanol has various applications in scientific research and potential therapeutic developments.
Pharmaceutical Research
The compound has significant relevance in pharmaceutical research:
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Intermediate in Drug Synthesis: Used as a building block or intermediate in the synthesis of pharmaceutical compounds, particularly those with neuropharmacological activity.
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Structure-Activity Relationship Studies: Employed in structure-activity relationship (SAR) studies to understand the influence of functional groups on biological activity.
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Trimebutine Metabolite Synthesis: Specifically noted for its role as an intermediate in the synthesis of trimebutine metabolites, which have applications in gastrointestinal medicine.
Chemical Research Applications
In the field of chemical research, 2-Methylamino-2-phenylbutanol serves several functions:
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Synthetic Building Block: Utilized as a versatile building block in organic synthesis due to its bifunctional nature.
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Catalyst Development: Potential applications in the development of asymmetric catalysts or ligands for metal complexes.
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Mechanistic Studies: Used in mechanistic studies to understand reaction pathways and transition states in organic transformations.
| Therapeutic Area | Potential Application | Mechanism |
|---|---|---|
| Neuropharmacology | CNS active agents | Interaction with neurotransmitter systems |
| Gastrointestinal Medicine | Motility agents | Through trimebutine-related pathways |
| Anti-inflammatory | Novel anti-inflammatory agents | Modulation of inflammatory signaling |
| Metabolic Disease | Enzyme modulators | Interaction with metabolic enzymes |
Comparative Analysis with Related Compounds
Understanding 2-Methylamino-2-phenylbutanol in relation to structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with 2-(N,N-dimethylamino)-2-phenylbutanol
2-(N,N-dimethylamino)-2-phenylbutanol differs from 2-Methylamino-2-phenylbutanol by having an additional methyl group on the nitrogen atom, making it a tertiary amine rather than a secondary amine .
Key differences include:
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Basicity: The tertiary amine is generally more basic than the secondary amine.
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Hydrogen Bonding: 2-Methylamino-2-phenylbutanol can function as both a hydrogen bond donor and acceptor through its NH group, while the dimethylamino analog can only act as a hydrogen bond acceptor.
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Steric Effects: The additional methyl group in the dimethylamino analog creates greater steric hindrance around the nitrogen atom.
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Metabolic Fate: Different metabolic pathways, with the methylamino derivative potentially undergoing different N-dealkylation patterns.
Comparison with Other Derivatives
| Compound | Structural Difference | Key Property Differences |
|---|---|---|
| 2-Methylamino-2-phenylbutanone | Oxidized alcohol group | More reactive, different hydrogen bonding pattern |
| 2-Methylamino-2-phenylbutane | Reduced alcohol group | More lipophilic, lacks hydrogen bond donor capacity of alcohol |
| 2-Amino-2-phenylbutanol | Lacks N-methyl group | More reactive amine, different basicity profile |
| 2-Methylamino-2-phenylbutyl halides | Substituted alcohol group | Different reactivity pattern, potential alkylating agents |
Structure-Activity Relationships
The specific structural features of 2-Methylamino-2-phenylbutanol contribute to its biological activity profile:
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Phenyl Group: Provides hydrophobicity and potential for π-stacking interactions with aromatic amino acid residues in proteins.
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Secondary Amine: Offers a balance of basicity and hydrogen bonding capabilities that can be crucial for receptor interactions.
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Tertiary Alcohol: Creates a sterically hindered environment while providing hydrogen bond donor capability.
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Ethyl Chain: Contributes additional hydrophobicity and can influence the conformational preferences of the molecule.
Analytical Methods and Characterization
Spectroscopic Identification
2-Methylamino-2-phenylbutanol can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR shows characteristic signals for aromatic protons, methyl groups, and methylene protons
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¹³C NMR reveals the carbon framework, with distinctive chemical shifts for the quaternary carbon bearing both the hydroxyl and methylamino groups
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Infrared (IR) Spectroscopy: Shows characteristic absorptions for O-H stretching (3200-3400 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹) .
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is commonly employed for the analysis of 2-Methylamino-2-phenylbutanol, with typical conditions including:
| Parameter | Specification |
|---|---|
| Column | C18 reverse phase, 150 mm × 4.6 mm |
| Mobile Phase | 0.05M KH₂PO₄:Acetonitrile (90:10), pH 4.2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 210 nm |
| Sample Size | 10 μL |
These conditions allow for effective separation and quantification of the compound and its related substances .
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